molecular formula C2Cl2O2Pt B3182875 carbon monoxide;dichloroplatinum CAS No. 25478-60-8

carbon monoxide;dichloroplatinum

Cat. No.: B3182875
CAS No.: 25478-60-8
M. Wt: 322.01 g/mol
InChI Key: LDKSTCHEYCNPDS-UHFFFAOYSA-L
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Description

Carbon monoxide;dichloroplatinum, formally known as cis-dichlorodicarbonylplatinum(II) (IUPAC name), is a platinum(II) coordination compound with the chemical formula (CO)₂Cl₂Pt . This complex features two carbon monoxide (CO) ligands and two chloride ligands arranged in a cis configuration around the platinum center. It is synthesized by bubbling carbon monoxide through molten platinum chloride derivatives, as described in early studies . The CO ligands are strong field ligands, which stabilize the platinum center through π-backbonding, influencing its reactivity and electronic properties.

Preparation Methods

The synthesis of carbon monoxide;dichloroplatinum typically involves the reaction of platinum dichloride with carbon monoxide under controlled conditions. One common method is the direct reaction of platinum dichloride with carbon monoxide gas at elevated temperatures and pressures. This process can be represented by the following chemical equation:

PtCl2+COPtCl2(CO)\text{PtCl}_2 + \text{CO} \rightarrow \text{PtCl}_2(\text{CO}) PtCl2​+CO→PtCl2​(CO)

In industrial settings, the preparation of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as impregnation, deposition-precipitation, and impregnation-reduction are often employed to optimize the physical structure and dispersion of platinum on the catalyst surface .

Chemical Reactions Analysis

Carbon monoxide;dichloroplatinum undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the catalytic oxidation of carbon monoxide, which can be described by the following equation:

PtCl2(CO)+O2PtCl2+CO2\text{PtCl}_2(\text{CO}) + \text{O}_2 \rightarrow \text{PtCl}_2 + \text{CO}_2 PtCl2​(CO)+O2​→PtCl2​+CO2​

This reaction is significant in reducing carbon monoxide emissions from internal combustion engines and industrial processes . The compound can also participate in substitution reactions where the carbon monoxide ligand is replaced by other ligands, depending on the reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbon monoxide;dichloroplatinum primarily involves its role as a catalyst in oxidation reactions. The compound facilitates the oxidation of carbon monoxide by providing active sites on the platinum surface where the reaction can occur. The Langmuir-Hinshelwood mechanism is one of the proposed models for this process, where both carbon monoxide and oxygen adsorb onto the platinum surface and react to form carbon dioxide . The regeneration of the platinum surface by oxygen ensures the continuous catalytic activity of the compound.

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The table below highlights key structural and functional differences between carbon monoxide;dichloroplatinum and analogous platinum(II) complexes:

Compound Chemical Formula Ligands Key Applications Research Findings
cis-Dichlorodicarbonylplatinum(II) (CO)₂Cl₂Pt CO, Cl Chemical synthesis, catalysis Prepared via CO bubbling; strong π-backbonding .
Cisplatin [PtCl₂(NH₃)₂] NH₃, Cl Chemotherapy (DNA crosslinking) Induces apoptosis via DNA adducts; nephrotoxic .
Bis(benzonitrile)dichloroplatinum(II) [PtCl₂(NCPh)₂] Benzonitrile, Cl PD-1/PD-L1 inhibition (immunotherapy) Blocks PD-1/PD-L1 interaction (EC₅₀ ≈13 μM) .
Oxaliplatin [PtCl₂(DACH)] 1,2-DACH, Cl Chemotherapy (colorectal cancer) Reduced nephrotoxicity; forms distinct DNA adducts .
Carboplatin [Pt(CBDCA)(NH₃)₂] CBDCA, NH₃ Chemotherapy (ovarian cancer) Lower reactivity due to bidentate carboxylate ligand .

Research Findings and Contradictions

  • Its strong CO ligands may render it less reactive toward biological nucleophiles .
  • Contradictions : Early studies suggest platinum carbonyl complexes decompose in water to release CO and CO₂ , but modern analyses indicate stable CO coordination under physiological conditions .

Properties

IUPAC Name

carbon monoxide;dichloroplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CO.2ClH.Pt/c2*1-2;;;/h;;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKSTCHEYCNPDS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2O2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25478-60-8
Record name Dicarbonyldichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25478-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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